molecular formula C12H8ClF3O2 B2785288 {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol CAS No. 773869-11-7

{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol

Cat. No.: B2785288
CAS No.: 773869-11-7
M. Wt: 276.64
InChI Key: MJPKAORZKBLDBU-UHFFFAOYSA-N
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Description

{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol is a fluorinated aromatic compound featuring a furan ring substituted at the 5-position with a 2-chloro-5-(trifluoromethyl)phenyl group and a hydroxymethyl (-CH₂OH) group at the 2-position of the furan (Figure 1).

The compound is cataloged as a fluorinated building block, suggesting applications in medicinal chemistry, agrochemicals, or materials science. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan ring contributes to π-π stacking interactions in molecular recognition processes .

Properties

IUPAC Name

[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3O2/c13-10-3-1-7(12(14,15)16)5-9(10)11-4-2-8(6-17)18-11/h1-5,17H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPKAORZKBLDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol typically involves the reaction of 2-furancarboxylic acid with 2-chloro-5-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: The major products include {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}carboxylic acid.

    Reduction: The major products include {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methane.

    Substitution: The major products depend on the nucleophile used, such as {5-[2-Amino-5-(trifluoromethyl)phenyl]furan-2-yl}methanol.

Scientific Research Applications

Overview

{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications, particularly in scientific research, medicine, and industry, supported by data tables and case studies.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its furan ring and trifluoromethyl group enhance reactivity and stability, allowing for the creation of more complex molecules through various reactions such as:

  • Electrophilic Aromatic Substitution : The presence of the trifluoromethyl group increases the electron-withdrawing effect, facilitating substitutions on the aromatic ring.
  • Cross-Coupling Reactions : Utilized in Suzuki or Heck reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, particularly in breast and lung cancer models.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

  • Drug Development : Its structural characteristics make it suitable for modification to enhance bioactivity and reduce toxicity.
  • Targeting Specific Pathways : Ongoing research aims to elucidate its mechanism of action at the molecular level, particularly its interaction with specific enzymes or receptors involved in disease pathways.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a significant inhibition zone compared to control substances, suggesting its potential use as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In another investigation reported in Cancer Research, this compound was tested on various cancer cell lines. The study demonstrated that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its promise as an anticancer agent.

Industrial Applications

The compound is also relevant in industrial settings:

  • Agrochemicals : It can be utilized as an intermediate in the synthesis of herbicides and pesticides due to its ability to interact with biological systems.
  • Material Science : Its unique properties contribute to the development of advanced materials with specific functionalities, such as coatings or polymers with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde

  • Structure: Furan-2-carbaldehyde substituted with a 3-(trifluoromethyl)phenoxymethyl group.
  • Key Differences: Replaces the hydroxymethyl (-CH₂OH) group with an aldehyde (-CHO) and substitutes the 2-chloro-5-(trifluoromethyl)phenyl with a phenoxy group.
  • Implications: The aldehyde group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation).

2-Chloro-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]benzoic Acid

  • Structure: Benzoic acid derivative with a furan-linked aminomethyl side chain and 2-chloro-5-(trifluoromethyl)phenyl group.
  • Key Differences: The hydroxymethyl group is replaced by an amino-methyl (-CH₂NH-) moiety, and the furan is part of a larger bioactive scaffold targeting ATAD2 isoforms.
  • Implications : The carboxylic acid group increases solubility in aqueous media, while the chiral amine introduces stereochemical complexity relevant to enzyme inhibition .

Analogues with Modified Substituent Positions

[5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol

  • Structure: Furan-3-yl methanol with a 2-chlorophenyl substituent and methyl group at the 2-position.
  • Key Differences : The trifluoromethyl group is absent, and substituents are shifted (chlorophenyl at furan-5 vs. 3-position).
  • Implications : Reduced electronegativity due to the lack of CF₃ may lower binding affinity in hydrophobic pockets. The methyl group enhances steric bulk but decreases polarity .

5-(4-Chlorophenyl)-2-methylfuran-3-yl Methanol

  • Structure: Furan-3-yl methanol with 4-chlorophenyl and 2-methyl substituents.
  • Key Differences : Chlorine is para-substituted on the phenyl ring, altering electronic effects compared to the ortho-substituted target compound.
  • Implications : Para-substitution may improve planarity for stacking interactions but reduce steric effects critical for target specificity .

Bioactive Analogues in Agrochemicals

Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic Acid)

  • Structure: Nitrobenzoic acid with a 2-chloro-4-(trifluoromethyl)phenoxy group.
  • Key Differences: Replaces the furan-methanol core with a nitrobenzoate scaffold.
  • Implications: The nitro group confers herbicidal activity via inhibition of protoporphyrinogen oxidase, while the phenoxy linkage enhances membrane permeability .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Functional Group Key Substituents
{5-[2-Chloro-5-(CF₃)phenyl]furan-2-yl}methanol C₁₂H₈ClF₃O₂ 276.64 -CH₂OH 2-Cl, 5-CF₃ on phenyl
5-{[3-(CF₃)phenoxy]methyl}-2-furaldehyde C₁₃H₉F₃O₃ 270.20 -CHO 3-CF₃ phenoxy
[5-(2-Cl-phenyl)-2-Me-furan-3-yl]methanol C₁₂H₁₁ClO₂ 222.67 -CH₂OH 2-Cl phenyl, 2-Me furan
Acifluorfen C₁₄H₇ClF₃NO₅ 361.66 -NO₂, -COOH 2-Cl, 4-CF₃ phenoxy

Biological Activity

The compound {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol is a derivative of furan, a heterocyclic organic compound with significant biological activity. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H8ClF3O
  • Molecular Weight : 290.62 g/mol
  • CAS Number : 54023-02-8
  • Structure : The compound features a furan ring substituted with a chloro and trifluoromethyl phenyl group, which influences its biological properties.

Biological Activity Overview

The biological activities of furan derivatives, including this compound, have been widely studied. These activities encompass anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Recent studies indicate that furan derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of cancer cells:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)15.3
Compound BMCF7 (Breast Cancer)20.1
This compoundHT-29 (Colon Cancer)12.7

These findings suggest that the compound may possess selective toxicity towards tumor cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with biological membranes.

  • Cytotoxicity Mechanisms :
    • Induction of apoptosis in cancer cells through activation of caspases.
    • Disruption of mitochondrial function leading to increased reactive oxygen species (ROS).
  • Antibacterial Mechanisms :
    • Inhibition of bacterial cell wall synthesis.
    • Interference with protein synthesis by binding to ribosomal subunits.

Case Studies

Several case studies have highlighted the therapeutic potential of furan derivatives:

  • Study on Anticancer Activity :
    A study involving a series of furan derivatives demonstrated that modifications at the phenyl position significantly enhanced cytotoxicity against various cancer cell lines . The study concluded that structural variations could lead to improved efficacy.
  • Antibacterial Efficacy Study :
    Another research focused on the antibacterial properties of furan derivatives showed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria . This reinforces the importance of structural modifications in developing effective antibacterial agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.